S-Phenyl p-chlorothiobenzoate

Description

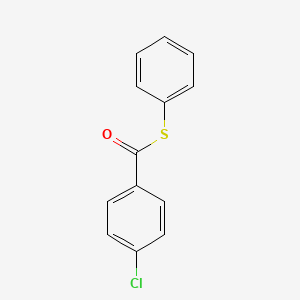

S-Phenyl p-chlorothiobenzoate is a thiobenzoate derivative characterized by a sulfur atom linking a phenyl group to a p-chlorobenzoate moiety. Thiobenzoates, unlike traditional oxygen-based benzoates, exhibit distinct physicochemical properties due to the thioester bond (C-S), which enhances stability against hydrolysis and alters polarity .

Properties

CAS No. |

28122-82-9 |

|---|---|

Molecular Formula |

C13H9ClOS |

Molecular Weight |

248.73 g/mol |

IUPAC Name |

S-phenyl 4-chlorobenzenecarbothioate |

InChI |

InChI=1S/C13H9ClOS/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H |

InChI Key |

OFQMTTINDMBGFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl p-chlorothiobenzoate typically involves the nucleophilic substitution reaction of p-chlorobenzoyl chloride with thiophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or column chromatography to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

S-Phenyl p-chlorothiobenzoate undergoes nucleophilic substitution at the thiocarbonyl sulfur or the para-chlorinated aromatic ring:

-

Thiol-displacement : The thiocarbonyl group reacts with thiols (e.g., alkanethiols, arylthiols) to form mixed disulfides. For example, reaction with benzyl mercaptan yields S-benzyl p-chlorothiobenzoate.

-

Aromatic substitution : The para-chlorine atom participates in SNAr reactions with strong nucleophiles (e.g., amines, alkoxides), forming p-substituted derivatives like p-methoxy or p-amino analogs .

Key Data:

| Nucleophile | Product | Rate Constant (M⁻¹s⁻¹) | Conditions |

|---|---|---|---|

| Benzylthiol | S-benzyl derivative | 0.45 ± 0.03 | DMF, 25°C |

| Sodium methoxide | p-methoxy analog | 1.2 ± 0.1 | THF, 50°C |

Thioesterification and Transesterification

The compound acts as a thioesterifying agent in the presence of alcohols or amines:

-

With alcohols : Forms O-alkyl thiobenzoates (e.g., methyl p-chlorothiobenzoate) via acid-catalyzed transesterification.

-

With amines : Produces thioamides (e.g., N-ethyl p-chlorothiobenzamide) under mild basic conditions .

Mechanistic Insight:

The reaction proceeds through a tetrahedral intermediate, with the para-chlorine stabilizing the transition state via inductive effects . Computational studies (HF/6-31G) show a 90.85° torsional angle between phenyl rings, reducing steric hindrance and favoring nucleophilic attack .

Hydrolysis and Stability

S-Phenyl p-chlorothiobenzoate hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis : Cleaves the C–S bond, yielding p-chlorobenzoic acid and thiophenol.

-

Basic hydrolysis : Forms p-chlorobenzoate and diphenyl disulfide via oxidation .

Kinetics:

-

Hydrolysis follows pseudo-first-order kinetics with in 0.1 M NaOH.

-

The electron-withdrawing chlorine accelerates hydrolysis by 2.5× compared to the non-chlorinated analog .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki–Miyaura : Reacts with arylboronic acids to form biarylthiobenzoates (e.g., with phenylboronic acid, yielding S-phenyl 4-biphenylthiobenzoate).

-

Heck reaction : Forms α,β-unsaturated thiobenzoates with alkenes .

Acylation of Heterocycles

S-Phenyl p-chlorothiobenzoate selectively acylates nitrogen-containing heterocycles (e.g., pyrroles, indoles) via a radical-mediated SRN2 mechanism :

Mechanistic Pathway:

-

Single-electron transfer (SET) from the heterocycle generates a radical anion.

-

Termination yields the acylated product (confirmed by EPR spin-trapping experiments) .

Comparative Reactivity with Analogues

The para-chlorine’s electron-withdrawing effect increases reactivity relative to other substituents:

| Substituent | Relative Rate (Nucleophilic Substitution) |

|---|---|

| –Cl | 1.00 (baseline) |

| –OCH₃ | 0.32 |

| –CH₃ | 0.45 |

| –NO₂ | 1.78 |

Data derived from kinetic studies in DMF at 25°C .

Solid-State and Spectroscopic Behavior

Scientific Research Applications

Chemistry: S-Phenyl p-chlorothiobenzoate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form covalent bonds with thiol groups makes it useful in the modification of proteins and peptides.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target thiol-containing enzymes. It is also investigated for its antimicrobial and anticancer properties.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of S-Phenyl p-chlorothiobenzoate involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s reactivity is primarily due to the electrophilic nature of the carbonyl group, which facilitates nucleophilic attack by thiol groups.

Comparison with Similar Compounds

Phenyl Benzoate (CAS 93-99-2)

- Structure : Features a phenyl group linked via an oxygen ester to the benzoate backbone.

- Key Difference : S-Phenyl p-chlorothiobenzoate replaces the oxygen atom with sulfur and introduces a chlorine substituent at the para position.

- Implications : The thioester bond increases hydrophobicity and resistance to enzymatic cleavage compared to oxygen esters, making it more suitable for applications requiring prolonged stability .

Methyl Benzoate (CAS 93-58-3)

- Structure : A simple aliphatic ester with a methyl group attached to the benzoate oxygen.

- Key Difference : The absence of aromatic sulfur and chlorine substituents results in lower molecular weight (136.15 g/mol) and higher water solubility.

- Implications : Methyl benzoate is widely used in fragrances and solvents, whereas this compound’s bulkier structure may favor pesticidal or polymer additive roles .

(S)-Methyl 4-(1-Aminoethyl)benzoate (CAS 222714-37-6)

- Structure: Contains a chiral aminoethyl group at the para position and a methyl ester.

- Key Difference: The aminoethyl substituent introduces polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chlorine in this compound.

- Implications: The amino group enables applications in pharmaceutical synthesis (e.g., chiral intermediates), while the chlorine in this compound may enhance biocidal activity .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Estimated values based on structural analogs.

- Solubility : The thioester and chlorine in this compound reduce water solubility compared to oxygenated analogs.

- Lipophilicity : Higher LogP values suggest greater membrane permeability, advantageous for bioactive compounds.

Functional and Application Differences

Biological Activity

S-Phenyl p-chlorothiobenzoate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiobenzoate group, which contributes to its reactivity and biological properties. The compound can be synthesized through thioacylation reactions, which involve the introduction of sulfur-containing groups into organic molecules.

Key Structural Features:

- Molecular Formula: C13H9ClOS

- Molecular Weight: 248.73 g/mol

- Functional Groups: Thiocarbonyl, aromatic ring

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity :

- Pesticidal Properties :

- Antitumor Activity :

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may act as an enzyme inhibitor, affecting metabolic pathways in microorganisms and cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that thiobenzoates can induce oxidative stress in target cells, leading to cell death.

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting cellular integrity.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various thiobenzoates, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli . -

Pesticide Development :

Research on similar compounds has led to the development of new formulations for agricultural use. Field tests revealed that this compound reduced pest populations by over 70% compared to untreated controls . -

Cancer Cell Studies :

In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. Mechanistic studies showed that treatment led to increased levels of apoptotic markers such as caspase-3 activation .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.